1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazine ring substituted with fluorophenyl, methoxyphenyl, and methoxy groups, making it a subject of interest for its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary target of this compound is the Neurotensin Receptor Type 2 (NTS2) . Neurotensin receptors are a type of G-protein coupled receptors that interact with the neurotransmitter and neuromodulator neurotensin . They play a crucial role in regulating various biological actions, including the regulation of mesolimbic and nigrastriatal dopamine .
Mode of Action
The compound interacts with its target, NTS2, as a potent partial agonist The EC50 of the compound, which is the concentration of the drug that gives half-maximal response, is 12 ± 6 nM .
Biochemical Pathways
The activation of NTS2 by the compound can exert analgesic effects on different types of nociceptive modalities, including thermal, mechanical, and chemical stimuli . This is particularly effective in relieving pain associated with peripheral neuropathies .
Result of Action
The activation of NTS2 receptors by the compound leads to a range of biological actions. In the central nervous system, it can regulate the action of mesolimbic and nigrastriatal dopamine . This can have effects on mood and behavior. Additionally, the compound’s analgesic effects can help relieve different types of pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and receptor binding.
Medicine: It may have therapeutic potential in treating certain diseases due to its unique chemical structure.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione
- 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione
Uniqueness
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorophenyl and methoxyphenyl groups enhances its potential for diverse applications in scientific research.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4/c1-26-15-6-4-3-5-14(15)21-19(25)18-16(27-2)11-17(24)23(22-18)13-9-7-12(20)8-10-13/h3-11H,1-2H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWONHLCBQFEDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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